molecular formula C17H22FN3O4S B2985714 4-ethoxy-3-fluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide CAS No. 1705844-40-1

4-ethoxy-3-fluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide

Cat. No. B2985714
CAS RN: 1705844-40-1
M. Wt: 383.44
InChI Key: VODYZMNRMMAQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-3-fluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H22FN3O4S and its molecular weight is 383.44. The purity is usually 95%.
BenchChem offers high-quality 4-ethoxy-3-fluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethoxy-3-fluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antileishmanial Application

This compound has shown potential in the treatment of leishmaniasis, a disease caused by protozoan parasites. The pyrazole moiety, present in the compound, is known for its pharmacological effects, including potent antileishmanial activities. In a study, related pyrazole derivatives exhibited significant activity against Leishmania aethiopica, with one compound displaying superior antipromastigote activity .

Antimalarial Activity

The same family of pyrazole-bearing compounds has been evaluated for their antimalarial properties. The in vivo antimalarial activities of these compounds were tested against Plasmodium berghei infected mice, showing promising results with considerable suppression rates .

Molecular Docking Studies

Molecular docking studies of pyrazole derivatives, including those similar to the compound , have justified their antileishmanial activity. The docking study conducted on Lm-PTR1, complexed with Trimethoprim, supported the potential of these compounds as antileishmanial agents .

Pharmacophore Development

Due to the diverse pharmacological effects of pyrazole-bearing compounds, they can be considered as potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents. Their structure-activity relationship can be further explored to enhance their efficacy .

Drug Resistance Studies

Given the rise of drug-resistant strains of Plasmodium falciparum, which is responsible for most malaria-related mortality, there is a need for new antimalarial agents. Compounds like 4-ethoxy-3-fluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide could be pivotal in developing new treatments that overcome resistance .

properties

IUPAC Name

4-ethoxy-3-fluoro-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O4S/c1-2-25-17-4-3-15(9-16(17)18)26(22,23)20-14-10-19-21(12-14)11-13-5-7-24-8-6-13/h3-4,9-10,12-13,20H,2,5-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODYZMNRMMAQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-3-fluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide

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